molecular formula C22H19N3O5 B12061997 L-BTpNA

L-BTpNA

Cat. No.: B12061997
M. Wt: 405.4 g/mol
InChI Key: CJERUMAUMMIPRF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-L-tyrosine p-nitroanilide involves the reaction of N-Benzoyl-L-tyrosine with p-nitroaniline. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of N-Benzoyl-L-tyrosine p-nitroanilide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-L-tyrosine p-nitroanilide undergoes several types of chemical reactions, including:

    Hydrolysis: Catalyzed by proteases, leading to the cleavage of the amide bond.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Produces N-Benzoyl-L-tyrosine and p-nitroaniline.

    Reduction: Produces N-Benzoyl-L-tyrosine p-phenylenediamine.

    Substitution: Produces various N-acyl derivatives of L-tyrosine p-nitroanilide.

Scientific Research Applications

N-Benzoyl-L-tyrosine p-nitroanilide is widely used in scientific research for:

    Enzyme Kinetics: As a substrate to study the activity and specificity of serine proteases.

    Biochemical Assays: Used in colorimetric assays to measure enzyme activity based on the release of p-nitroaniline.

    Drug Development: Screening potential inhibitors of serine proteases for therapeutic applications.

    Protein Engineering: Investigating the structure-function relationship of proteases.

Mechanism of Action

N-Benzoyl-L-tyrosine p-nitroanilide acts as a substrate for serine proteases. The enzyme catalyzes the hydrolysis of the amide bond between the benzoyl-L-tyrosine and p-nitroaniline moieties. This reaction releases p-nitroaniline, which can be quantitatively measured due to its yellow color . The molecular target is the active site of the serine protease, where the catalytic triad (serine, histidine, and aspartate) facilitates the cleavage of the amide bond.

Comparison with Similar Compounds

N-Benzoyl-L-tyrosine p-nitroanilide is compared with other similar compounds such as:

    N-Benzoyl-L-arginine p-nitroanilide: Used to study trypsin activity.

    N-Succinyl-L-phenylalanine p-nitroanilide: Used to study chymotrypsin activity.

    N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: Used to study elastase activity.

Uniqueness

The uniqueness of N-Benzoyl-L-tyrosine p-nitroanilide lies in its specificity for serine carboxypeptidases and its ability to provide a clear colorimetric readout, making it an invaluable tool in enzymology and biochemical research.

Properties

IUPAC Name

N-[3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c26-19-12-6-15(7-13-19)14-20(24-21(27)16-4-2-1-3-5-16)22(28)23-17-8-10-18(11-9-17)25(29)30/h1-13,20,26H,14H2,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJERUMAUMMIPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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